physicochemical properties of 6-Methoxynaphthalen-2-amine hydrochloride
physicochemical properties of 6-Methoxynaphthalen-2-amine hydrochloride
A Critical Scaffold for NSAID Synthesis and Solvatochromic Probe Design
Executive Summary
6-Methoxynaphthalen-2-amine hydrochloride (often abbreviated as 6-Methoxy-2-naphthylamine HCl) is a bicyclic aromatic amine of significant industrial and academic value. Historically, it serves as a pivotal intermediate in the synthesis of 2-arylpropionic acid NSAIDs, most notably Naproxen . Beyond its pharmaceutical utility, the molecule’s naphthalene core—featuring an electron-donating methoxy group para-conjugated to an amine—renders it a "privileged scaffold" for designing environment-sensitive fluorescent probes .
This guide synthesizes the physicochemical profile, solid-state characteristics, and handling protocols for this compound, moving beyond basic data to provide actionable insights for drug development and materials science.
Chemical Identity & Structural Analysis
The hydrochloride salt form is preferred in process chemistry due to its enhanced stability against oxidative degradation compared to the free base.
| Property | Detail |
| IUPAC Name | 6-Methoxynaphthalen-2-amine hydrochloride |
| Common Synonyms | 2-Amino-6-methoxynaphthalene HCl; 6-Methoxy-2-naphthylamine HCl |
| CAS Number | 3991-79-5 (HCl Salt); 2822-42-6 (Free Base) |
| Molecular Formula | C₁₁H₁₁NO[1][2][3][4] · HCl |
| Molecular Weight | 209.67 g/mol (Salt); 173.21 g/mol (Free Base) |
| SMILES | COC1=CC2=C(C=C1)C=C(N)C=C2.Cl |
| Structural Insight | The molecule is planar. The 6-methoxy group acts as a π-donor, increasing electron density at the 2-position, which influences both its nucleophilicity and fluorescence quantum yield. |
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthesis.
Thermodynamic & Equilibrium Constants
| Parameter | Value / Range | Technical Commentary |
| Melting Point | 246 – 250 °C (Decomposes) | The HCl salt has a significantly higher lattice energy than the free base (~107–109 °C). Sharp melting indicates high purity; broadening suggests free amine contamination. |
| pKa (Conjugate Acid) | 4.1 – 4.3 | The amine is weakly basic. The electron-withdrawing naphthalene ring lowers the pKa compared to aniline (4.6), despite the weak donation from the methoxy group. |
| LogP (Free Base) | 2.6 – 2.8 | Highly lipophilic in its neutral state. |
| Solubility (Water) | Moderate (pH < 4) | Soluble in hot water. At physiological pH (7.4), the equilibrium shifts to the hydrophobic free base, causing precipitation. |
| Solubility (Organic) | High (Methanol, DMSO) | Methanol is the solvent of choice for recrystallization and spectroscopic stock solutions. |
The "Protonation Switch" (Expert Insight)
A critical, often overlooked property is the pH-dependent fluorescence quenching .
-
HCl Salt (pH < 4): The nitrogen lone pair is protonated (
), eliminating the Intramolecular Charge Transfer (ICT) state. The molecule is virtually non-fluorescent. -
Free Base (pH > 5): The lone pair is available, restoring the push-pull electronic system (Methoxy donor
Naphthalene Amine donor). Strong fluorescence appears.[5] -
Application: This property allows the molecule to act as a ratiometric pH sensor in acidic environments.
Spectroscopic Signatures
Researchers utilizing this compound for probe development must account for solvatochromism (shift in emission based on solvent polarity).
UV-Visible Absorption
-
Primary Band:
nm (High extinction coefficient, ). -
Secondary Band:
nm (Naphthalene characteristic). -
Bathochromic Shift: In the free base, the conjugation of the amine lone pair red-shifts these bands compared to unsubstituted naphthalene.
Fluorescence Emission (Free Base)
-
Emission Max (
): 360 nm (Non-polar) 420+ nm (Polar/Protic). -
Mechanism: The excited state is more polar than the ground state. Polar solvents stabilize the excited state, lowering the energy gap and red-shifting the emission (positive solvatochromism).
Synthesis & Application Workflows
The following diagrams illustrate the molecule's role in the Naproxen value chain and the standard Quality Control (QC) decision tree.
Industrial Synthesis Pathway (Naproxen Context)
While modern routes often use direct bromination of 2-methoxynaphthalene, the amine route remains a classic example of Sandmeyer chemistry utility.
Figure 1: The role of 6-Methoxynaphthalen-2-amine in the synthesis of 2-arylpropionic acid NSAIDs.
Analytical QC Workflow
Figure 2: Quality Control decision tree for verifying salt integrity and purity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and detect the oxidized azo-dimer impurities common in naphthylamines.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water (Maintains protonation, improves peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Max absorption) and 280 nm.
-
System Suitability: Tailing factor must be < 1.5. (Note: Amines interact with silanols; acidic buffer is mandatory).
Recrystallization (Purification)
If the material appears dark brown or violet, oxidation has occurred.
-
Dissolution: Dissolve crude HCl salt in minimum boiling Methanol.
-
Filtration: Filter hot to remove insoluble oxidized polymers (tar).
-
Precipitation: Slowly add hot Water until turbidity just persists.
-
Cooling: Allow to cool to room temperature, then refrigerate (4°C).
-
Collection: Filter the off-white needles/plates and wash with cold ether.
-
Drying: Vacuum dry at 40°C. (Avoid high heat in air to prevent surface oxidation).
Safety & Stability (E-E-A-T)
-
Oxidative Instability: The free base is prone to air oxidation, turning purple/black over time due to the formation of azo-compounds and quinone-imines. The HCl salt is relatively stable but should still be stored under inert gas (Argon/Nitrogen) if possible.
-
Toxicology: Like many naphthylamines, this compound should be treated as a suspected carcinogen and a skin sensitizer. Handle only in a fume hood with nitrile gloves.
-
Storage: Desiccated, dark container, Room Temperature (Salt) or -20°C (Free Base).
References
-
Sigma-Aldrich. 6-Methoxynaphthalen-2-amine hydrochloride Product Specification. Merck KGaA. Link
-
PubChem. 6-Methoxynaphthalen-2-amine (Compound Summary). National Library of Medicine. Link
-
Harrington, P. J., & Lodge, E. P. (1997). Process for the Synthesis of Naproxen. U.S. Patent No. 5,696,293. (Describes the bromination/Sandmeyer utility). Link
-
BenchChem. Photochemical and Photophysical Properties of 2-Methoxynaphthalene Derivatives. (General reference for naphthalene fluorophores). Link
-
Hasegawa, K., et al. (1993). Physicochemical properties of 2-naphthylamine derivatives. Environmental Science & Technology.[6] (Source for pKa and LogP analogues). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. 6-Methoxynaphthalen-2-amine | C11H11NO | CID 12405110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-methoxynaphthalen-2-amine hydrochloride | 3991-79-5 [sigmaaldrich.com]
- 4. 6-Methoxy-2-naphthol | C11H10O2 | CID 288634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]
